Sodium;5,6-dihydro-4H-cyclopenta[d][1,2]oxazole-3-carboxylate
Description
Sodium;5,6-dihydro-4H-cyclopenta[d][1,2]oxazole-3-carboxylate is a heterocyclic compound featuring a fused cyclopentane-oxazole ring system with a carboxylate group at the 3-position. Its structure combines the aromaticity of oxazole (a five-membered ring containing oxygen and nitrogen) with the bicyclic rigidity of a cyclopentane moiety.
Properties
IUPAC Name |
sodium;5,6-dihydro-4H-cyclopenta[d][1,2]oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3.Na/c9-7(10)6-4-2-1-3-5(4)11-8-6;/h1-3H2,(H,9,10);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJKMFFBYLQEFR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)ON=C2C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6NNaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2378502-62-4 | |
| Record name | sodium 4H,5H,6H-cyclopenta[d][1,2]oxazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of Sodium;5,6-dihydro-4H-cyclopenta[d][1,2]oxazole-3-carboxylate typically involves cycloaddition reactions. One common method involves the reaction of N-methyl-C-arylnitrones with N-substituted maleimides . This reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Sodium;5,6-dihydro-4H-cyclopenta[d][1,2]oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in cancer treatment.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which Sodium;5,6-dihydro-4H-cyclopenta[d][1,2]oxazole-3-carboxylate exerts its effects involves binding to specific molecular targets. For example, it may bind to the colchicine site on tubulin, inhibiting microtubule polymerization and thus exerting antimitotic effects . This mechanism is similar to that of other antimitotic agents used in cancer therapy.
Comparison with Similar Compounds
Research Implications and Gaps
- Activity Data: While thiophene derivatives show promising anticancer activity, direct pharmacological data for the target oxazole are lacking.
- Synthetic Optimization : Oxazole synthesis routes (e.g., ester cyclization) may benefit from methodologies used for isoxazoles (HOSA reactions) or thiophenes (alkylation) .
- Structure-Activity Relationships (SAR) : The impact of heteroatom substitution (O vs. S vs. N) and ring size on bioavailability and target selectivity remains underexplored.
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